6-chloro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Description
6-chloro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a complex organic compound belonging to the quinoline family.
Properties
Molecular Formula |
C18H15ClN2O2 |
|---|---|
Molecular Weight |
326.8g/mol |
IUPAC Name |
6-chloro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C18H15ClN2O2/c19-16-9-3-8-15-13-6-2-7-14(13)17(20-18(15)16)11-4-1-5-12(10-11)21(22)23/h1-6,8-10,13-14,17,20H,7H2 |
InChI Key |
HIYKAPSJQREYHP-UHFFFAOYSA-N |
SMILES |
C1C=CC2C1C(NC3=C2C=CC=C3Cl)C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=CC=C3Cl)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline typically involves multi-step reactions. One common method includes the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under air atmosphere, room temperature, and constant stirring using anhydrous acetonitrile as a solvent . Another approach involves the use of copper salt-D-glucose to generate Cu(I) species in situ through reduction in aqueous ethanol as a green solvent, with proline as a ligand and proton source .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of green chemistry principles, would likely apply.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the quinoline ring.
Scientific Research Applications
6-chloro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-chloro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves its interaction with various molecular targets and pathways. The compound’s quinoline scaffold allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Quinolinyl-pyrazoles: Studied for their pharmacological evolution and potential therapeutic applications.
Uniqueness
6-chloro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is unique due to its specific substitution pattern and the presence of both chloro and nitro groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
